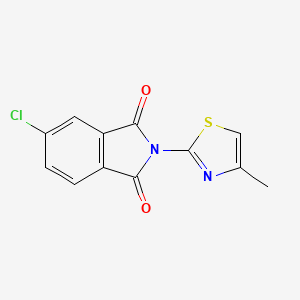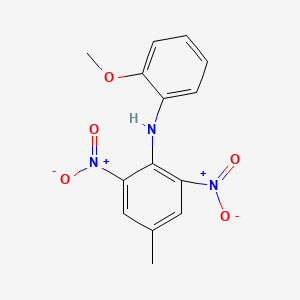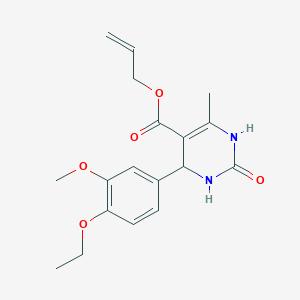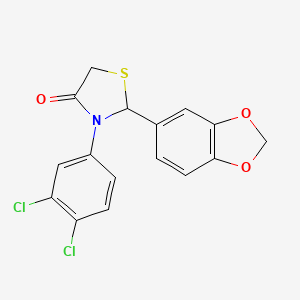
5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by Duncia et al. and has since been used in a variety of studies to explore its mechanism of action and potential applications.
Mécanisme D'action
5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione acts as a competitive inhibitor of JAK tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cytokine signaling and downstream cellular responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione have been extensively studied in vitro and in vivo. In vitro studies have shown that 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione can inhibit the proliferation of a variety of cancer cell lines, including breast cancer, leukemia, and melanoma. In vivo studies have shown that 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione can inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is its specificity for JAK tyrosine kinases, which allows for the selective inhibition of cytokine signaling pathways. However, 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, the use of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione in vivo can be challenging due to its poor solubility and bioavailability.
Orientations Futures
There are several future directions for research on 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Additionally, there is ongoing research on the use of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness. Finally, there is interest in exploring the potential applications of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione in other fields, such as neurobiology and inflammation.
Méthodes De Synthèse
The synthesis of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione involves several steps, including the reaction of 4-methyl-2-thiazolamine with phthalic anhydride to form 4-methyl-2-(1,3-dioxoisoindolin-2-yl)thiazole. This intermediate is then reacted with thionyl chloride and sodium azide to form 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)isocyanate. Finally, the isocyanate is reacted with 2-hydroxy-1,3-dimethylimidazolidine to form 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been widely used in scientific research to explore its potential applications in a variety of fields. One of the most common applications of 5-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is in the study of signal transduction pathways. It has been shown to inhibit the activity of the Janus kinase (JAK) family of tyrosine kinases, which are involved in a variety of cellular processes, including cytokine signaling, immune response, and cell growth and differentiation.
Propriétés
IUPAC Name |
5-chloro-2-(4-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c1-6-5-18-12(14-6)15-10(16)8-3-2-7(13)4-9(8)11(15)17/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLHGOWSSXLLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5236387.png)




![methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate](/img/structure/B5236441.png)
![N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide](/img/structure/B5236447.png)

![9-[3-(4-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5236469.png)
![1-cyclohexyl-N-[2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236475.png)
![benzyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5236479.png)
![1-(4-bromo-2-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5236503.png)
